2-(4-Aminophenyl)-3-methylbutanoic acid
Description
Historical Context and Discovery Trajectory within Organic Chemistry
The precise historical genesis of 2-(4-Aminophenyl)-3-methylbutanoic acid is not prominently documented in seminal literature, suggesting it likely emerged from the broader, systematic exploration of amino acid analogs and substituted phenylalkanoic acids. The synthesis of structurally related compounds offers insight into its probable origins. For instance, methods for preparing substituted phenylacetic acid derivatives have been known for some time, driven by their utility as intermediates for pharmaceuticals and other specialty chemicals.
Early synthetic strategies for similar molecules, such as 2-(4-chlorophenyl)-3-methylbutyric acid, involved multi-step processes starting from precursors like 4-chlorobenzaldehyde. These historical routes often included aldol (B89426) condensations, hydrogenations, and oxidations to construct the final carboxylic acid. It is plausible that the synthesis of this compound was conceived through analogous pathways, potentially involving the nitration of a phenyl precursor followed by reduction to the amine.
The development of more direct and efficient synthetic methods, such as the amination of α-halocarboxylic acids and the Strecker synthesis, has provided more general and accessible routes to α-amino acids. nih.gov The amidomalonate synthesis, another classic and versatile method, allows for the construction of a wide array of amino acids from diethyl acetamidomalonate and an appropriate alkyl halide. pressbooks.pub These foundational methods in organic chemistry laid the groundwork for the synthesis and subsequent investigation of non-proteinogenic amino acids like this compound.
Significance as a Chiral Building Block in Asymmetric Synthesis
The defining feature of this compound is its chirality, stemming from the stereocenter at the second carbon of the butanoic acid chain. This makes it a valuable chiral building block, a molecule that can be incorporated into a larger structure to introduce a specific stereochemistry. The demand for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science, as the biological activity and physical properties of a molecule are often dictated by its three-dimensional arrangement. nih.gov
In asymmetric synthesis, chiral building blocks like this compound serve as foundational units for constructing complex target molecules with a high degree of stereochemical control. The presence of both an amine and a carboxylic acid functional group provides two reactive handles for further chemical transformations, allowing for its incorporation into a variety of molecular scaffolds.
The general strategies for synthesizing chiral amino acids, such as enantioselective synthesis using chiral catalysts, are often employed to produce specific enantiomers of such building blocks. pressbooks.pub This allows chemists to selectively synthesize either the (R) or (S) enantiomer of this compound, depending on the desired stereochemical outcome of the final product.
Overview of Research Landscape and Emerging Applications
The current research landscape for this compound and structurally similar chiral amino acids is largely driven by their potential applications in medicinal chemistry and materials science. The aminophenyl moiety is a common feature in many biologically active compounds, and the chiral side chain can provide specific interactions with enzyme active sites or receptors.
Emerging applications are likely to leverage the unique combination of aromatic, amine, and carboxylic acid functionalities. In drug discovery, this compound could serve as a fragment for the development of novel therapeutics. For example, derivatives of aminophenylalkanoic acids have been investigated for their potential as anticancer agents. Research into compounds like 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors for acute myeloid leukemia highlights the importance of the aminophenyl group in targeting specific kinases. nih.gov
Furthermore, the field of chiral materials is rapidly expanding, with applications in areas such as chiral chromatography, asymmetric catalysis, and chiroptical devices. cityu.edu.hk Chiral carboxylic acids can be used to create chiral surfaces or as components of chiral polymers and liquid crystals. The specific stereochemistry of this compound could be exploited to induce specific ordering or recognition properties in such materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXMCNXULLHCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 2 4 Aminophenyl 3 Methylbutanoic Acid
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety is characterized by an electrophilic carbonyl carbon and an acidic proton, making it susceptible to nucleophilic attack and deprotonation.
Condensation Reactions
Condensation reactions are a cornerstone of carboxylic acid chemistry, involving the combination of two molecules with the elimination of a small molecule, typically water. libretexts.orglibretexts.org
Esterification: Carboxylic acids react with alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to form esters. libretexts.org This process, known as Fischer esterification, is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.orglibretexts.org The reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.orglibretexts.org For 2-(4-aminophenyl)-3-methylbutanoic acid, reaction with an alcohol (R'OH) yields the corresponding ester. The reaction's equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it forms. libretexts.org
Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine deprotonates the carboxylic acid, forming a non-reactive carboxylate salt. libretexts.orgkhanacademy.org To overcome this, the carboxylic acid is typically "activated" using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgkhanacademy.org The carboxylic acid adds to the DCC, creating a highly reactive intermediate with a good leaving group. libretexts.orgkhanacademy.org This intermediate is then readily attacked by an amine to form the amide. libretexts.orgkhanacademy.org This method is fundamental in peptide synthesis, where amino acids are linked via amide (peptide) bonds. libretexts.org
Table 1: Condensation Reactions of the Carboxylic Acid Group
| Reaction Type | Reagents | Product | Mechanism Highlights |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Protonation of carbonyl, nucleophilic attack by alcohol, elimination of water. libretexts.orglibretexts.org |
| Amide Formation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide | Activation of carboxylic acid by DCC, nucleophilic attack by amine, formation of amide bond. libretexts.orgkhanacademy.org |
Reduction and Oxidation Pathways
Reduction: The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol. libretexts.org This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction is typically carried out in a dry ether solvent, followed by an acidic workup to hydrolyze the intermediate aluminum salts and yield the primary alcohol. libretexts.orgchemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org The reduction proceeds through the addition of a hydride ion to the carbonyl carbon. libretexts.org
Oxidation: The carboxyl group itself is resistant to further oxidation under typical conditions because the carbon atom is already in a high oxidation state. libretexts.orgumn.edu However, under specific and often harsh conditions, oxidation can occur, usually resulting in the loss of the carboxyl group as carbon dioxide (decarboxylation). libretexts.org For instance, the Hunsdiecker reaction involves the conversion of a carboxylic acid to its silver salt, followed by treatment with bromine to yield an alkyl bromide, with the loss of CO₂. libretexts.org Methanoic and ethanedioic acids are exceptions that can be oxidized further, but this is not directly applicable to the title compound. savemyexams.com
Table 2: Reduction and Oxidation of the Carboxylic Acid Group
| Pathway | Reagents | Product | Key Features |
| Reduction | 1. LiAlH₄, dry ether 2. H₃O⁺ | Primary Alcohol | Requires a strong reducing agent; proceeds via hydride attack. libretexts.orgchemguide.co.uk |
| Oxidation | Varies (e.g., Ag₂O, Br₂) | Decarboxylation Products | Carboxyl carbon is lost as CO₂; remaining structure may be oxidized. libretexts.org |
Reactions of the Primary Amine Functionality
The aromatic primary amine group possesses a nucleophilic nitrogen atom with a lone pair of electrons, making it reactive toward a variety of electrophiles.
Acylation and Alkylation Reactions
Acylation: Primary amines readily react with acylating agents such as acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form amides. libretexts.org This is a nucleophilic acyl substitution reaction where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org The reaction is often carried out in the presence of a weak base, like pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) generated. libretexts.org Unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org
Alkylation: The direct alkylation of primary amines with alkyl halides (R-X) can be complex. libretexts.orglumenlearning.com The amine acts as a nucleophile in an Sₙ2 reaction, displacing the halide. libretexts.org However, the resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to a mixture of mono- and poly-alkylated products, including tertiary amines and even quaternary ammonium (B1175870) salts. lumenlearning.commnstate.edu To favor mono-alkylation, a large excess of the amine is typically used. lumenlearning.com Friedel-Crafts alkylation or acylation reactions on the benzene (B151609) ring are generally unsuccessful when an amino group is present, as the basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. byjus.comlibretexts.org
Table 3: Acylation and Alkylation of the Primary Amine Group
| Reaction Type | Reagents | Product | Key Features |
| Acylation | Acid Chloride (R'COCl) or Acid Anhydride (B1165640) | N-Substituted Amide | Rapid reaction; lone pair on amide nitrogen is delocalized, preventing poly-acylation. libretexts.org |
| Alkylation | Alkyl Halide (R'-X) | Mixture of secondary, tertiary amines, and quaternary ammonium salt | Product amine is also nucleophilic, leading to polyalkylation. lumenlearning.commnstate.edu |
Diazotization and Subsequent Transformations
The reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), produces an arenediazonium salt. organic-chemistry.orgbyjus.com This process is known as diazotization. byjus.com The mechanism involves the formation of the nitrosonium ion (NO⁺) as the key electrophile, which is attacked by the nucleophilic amine. byjus.com
Arenediazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. organic-chemistry.org These subsequent transformations include:
Sandmeyer Reaction: Replacement of the diazonio group with -Cl, -Br, or -CN using the corresponding copper(I) salt. organic-chemistry.org
Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄). organic-chemistry.org
Replacement by -OH: Heating the diazonium salt in water.
Replacement by -I: Reaction with potassium iodide (KI). organic-chemistry.org
Table 4: Diazotization and Subsequent Reactions
| Reaction | Reagents | Intermediate/Product | Key Features |
| Diazotization | NaNO₂, aq. HCl, 0–5 °C | Arenediazonium Salt | Converts primary aromatic amine into a versatile intermediate. organic-chemistry.orgbyjus.com |
| Sandmeyer Reaction | CuCl, CuBr, or CuCN | Aryl Chloride, Bromide, or Nitrile | Replacement of the diazonio group. organic-chemistry.org |
| Replacement by Iodine | KI | Aryl Iodide | A straightforward method to introduce iodine. organic-chemistry.org |
Formation of Imines and Schiff Bases
Primary amines react with aldehydes or ketones in an acid-catalyzed, reversible reaction to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine (or aminol) intermediate. mnstate.edulibretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). libretexts.orgmasterorganicchemistry.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine. libretexts.org The reaction's equilibrium is typically driven towards the imine product by removing water from the reaction mixture, often using a Dean-Stark apparatus. nih.gov The optimal pH for this reaction is mildly acidic (around 4-5), as sufficient acid is needed to protonate the hydroxyl group, but too much acid will protonate the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org
Table 5: Formation of Imines (Schiff Bases)
| Reagents | Product | Mechanism Highlights |
| Aldehyde or Ketone, Acid Catalyst | Imine (Schiff Base) | Nucleophilic addition of amine to carbonyl, formation of a carbinolamine intermediate, acid-catalyzed elimination of water. mnstate.edulibretexts.org |
Reactivity at the Chiral Center and Stereochemical Stability
The stereocenter at the alpha-carbon is a critical determinant of the molecule's biological properties. Its stability against racemization is a key factor in maintaining its specific enantiomeric form.
Racemization Mechanisms: The primary threat to the stereochemical integrity of this compound is racemization, which can be catalyzed by acid or base. This process involves the formation of a planar, achiral intermediate, which can be protonated from either face to yield a mixture of enantiomers. mdpi.com
Base-Catalyzed Racemization: In the presence of a base, the proton at the alpha-carbon can be abstracted to form a planar enolate intermediate. The negative charge is delocalized between the alpha-carbon and the carbonyl oxygen.
Acid-Catalyzed Racemization: Acidic conditions promote the formation of an enol intermediate through protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogen.
The rate of these racemization processes is influenced by factors such as pH, temperature, and the presence of certain metal ions. The bulky isobutyl side chain is expected to sterically hinder the approach of reagents to the alpha-proton, which may confer a degree of stereochemical stability compared to amino acids with smaller side chains. researchgate.net Furthermore, computational studies on analogous amino acids suggest that aliphatic side chains generally result in higher activation energies for racemization compared to structures where an aromatic ring is directly attached to the chiral carbon. mdpi.com
Stereoselective Reactions: The chiral nature of the alpha-carbon can be exploited in stereoselective synthesis. Reactions at the carboxylic acid or amino group can be conducted under conditions that preserve the configuration of the chiral center. The synthesis of enantiomerically pure this compound would likely involve either a chiral resolution of a racemic mixture or an asymmetric synthesis employing a chiral auxiliary. acs.org
Factors Influencing Stereochemical Stability
| Factor | Anticipated Effect on this compound |
| pH | Racemization is expected to be accelerated under both strongly acidic and basic conditions. |
| Temperature | Higher temperatures will likely increase the rate of racemization. |
| Steric Hindrance | The isobutyl group may slow down the rate of racemization by sterically impeding the abstraction of the alpha-proton. researchgate.net |
| Electronic Effects | The electron-donating aminophenyl group may influence the stability of the planar intermediate, thereby affecting the racemization rate. mdpi.com |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not extensively documented, the reaction mechanisms for its key transformations can be predicted based on well-understood organic reactions.
Carboxylic Acid Group Transformations:
Fischer Esterification: The reaction with an alcohol in the presence of an acid catalyst proceeds through a nucleophilic acyl substitution. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of a water molecule. libretexts.org
Amide Formation: The formation of an amide typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. libretexts.org
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acid chloride. This transformation proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group is converted into a better leaving group. libretexts.org
Aromatic Amino Group Transformations:
N-Acylation: The primary amine can be acylated using an acid chloride or anhydride. This reaction follows a nucleophilic addition-elimination pathway, where the nitrogen atom acts as the nucleophile.
Diazotization: In the presence of nitrous acid (generated from sodium nitrite and a strong acid), the aromatic amine is converted to a diazonium salt. This highly useful intermediate can then undergo various substitution reactions. The mechanism is initiated by the attack of the amine on the nitrosonium ion electrophile.
Summary of Key Transformations and Mechanisms
| Transformation | Typical Reagents | General Mechanistic Pathway |
| Esterification | Alcohol, H⁺ | Nucleophilic Acyl Substitution libretexts.org |
| Amide Formation | Amine, DCC | Nucleophilic Acyl Substitution via an activated intermediate libretexts.org |
| Acid Chloride Formation | SOCl₂ | Nucleophilic Acyl Substitution libretexts.org |
| N-Acylation | Acid Chloride / Anhydride | Nucleophilic Addition-Elimination |
| Diazotization | NaNO₂, Strong Acid | Electrophilic attack on nitrogen followed by elimination |
Advanced Structural and Conformational Analysis
Spectroscopic Characterization in Research Contexts
A suite of sophisticated spectroscopic techniques has been instrumental in characterizing 2-(4-aminophenyl)-3-methylbutanoic acid, providing insights into its electronic structure, functional groups, and chiral nature.
Advanced NMR techniques, including two-dimensional (2D) NMR, have been pivotal in the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and in understanding the spatial relationships between atoms. While specific 2D NMR data for this compound is not extensively published, related structural motifs found in compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide have been thoroughly characterized using such methods. mdpi.com For instance, ¹H-¹H Correlation Spectroscopy (COSY) would be essential to identify spin-spin coupling networks between the protons on the butyl chain and the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would further allow for the precise assignment of carbon signals by correlating them with their directly attached or more distant protons, respectively.
Solid-state NMR (ssNMR) would be a powerful, albeit as of now unreported, tool for the study of potential polymorphs of this compound. By analyzing the chemical shift anisotropies and cross-polarization dynamics, ssNMR could differentiate between different crystalline forms and provide information on the local molecular environment and packing in the solid state.
A hypothetical ¹H NMR spectrum of this compound in a solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons, and the methyl groups of the isobutyl moiety. The chemical shifts and coupling constants would be highly informative of the molecule's preferred conformation in solution.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic (ortho to NH₂) | 6.6-6.8 | Doublet | ~8-9 |
| Aromatic (meta to NH₂) | 7.0-7.2 | Doublet | ~8-9 |
| CH (chiral center) | 3.5-3.8 | Doublet of doublets | ~4-6, ~9-11 |
| CH₂ | 1.8-2.2 | Multiplet | |
| CH (isobutyl) | 1.7-1.9 | Multiplet | |
| CH₃ (isobutyl) | 0.8-1.0 | Doublet | ~6-7 |
| NH₂ | 3.5-4.5 | Broad singlet | |
| COOH | 10.0-12.0 | Broad singlet |
This table presents predicted NMR data based on known values for similar structural fragments.
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound and for studying its fragmentation pathways, which can provide valuable mechanistic insights. The predicted accurate mass of the protonated molecule [M+H]⁺ is 194.1176 Da. uni.lu Experimental HRMS data would be expected to match this value with low ppm error, confirming the molecular formula C₁₁H₁₅NO₂.
The fragmentation pattern in tandem mass spectrometry (MS/MS) experiments would likely involve the loss of the carboxylic acid group (a loss of 45.0028 Da for COOH) and cleavages within the butanoic acid chain. The stability of the resulting aminophenyl-containing fragments would influence the observed fragmentation pathways. Studying these pathways can be crucial in understanding the molecule's stability and reactivity under various conditions.
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 194.11756 | 143.2 |
| [M+Na]⁺ | 216.09950 | 149.8 |
| [M-H]⁻ | 192.10300 | 145.1 |
Predicted collision cross-section data for different adducts of 3-(4-aminophenyl)-3-methylbutanoic acid, a closely related isomer. uni.lu
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The vibrational spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The IR spectrum would prominently feature a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which typically overlaps with C-H stretching vibrations. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong absorption band around 1700-1725 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic ring would likely give a strong signal, which can be useful for structural analysis. Studies on similar molecules, such as (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, have utilized both FT-IR and FT-Raman spectroscopy in conjunction with computational methods to achieve detailed vibrational assignments. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Amine | N-H Stretch | 3300-3500 (two bands) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Aromatic Ring | C=C Stretch | 1500-1600 |
| Amine | N-H Bend | 1580-1650 |
| Alkyl Groups | C-H Stretch | 2850-3000 |
This table outlines the expected characteristic infrared absorption bands for the key functional groups.
Given the presence of a chiral center at the C2 position of the butanoic acid chain, this compound is an optically active compound. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential techniques for assessing its chirality.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. The aromatic chromophore in proximity to the chiral center would be expected to give rise to a characteristic CD spectrum, with Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the aminophenyl group. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration (R or S) of the chiral center and the molecule's conformation.
ORD, which measures the change in the angle of plane-polarized light as a function of wavelength, would also provide information about the stereochemistry. A plain positive or negative ORD curve would be observed, and the specific rotation at a given wavelength (e.g., the sodium D-line) would be a characteristic physical constant for each enantiomer. To date, specific CD and ORD data for this compound have not been reported in the literature.
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for any solid-state material. Different polymorphs can exhibit distinct physical properties. While no specific crystallographic studies on this compound have been published, research on analogous compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide has revealed the existence of multiple polymorphs. mdpi.com In that case, two distinct polymorphs were identified, differing in their crystal packing and hydrogen bonding networks. mdpi.com
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating the properties of molecules at an atomic level. In the absence of extensive experimental data for this compound, computational modeling, informed by studies on analogous structures, provides significant insights into its electronic structure and conformational dynamics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations performed on PABA and its derivatives have provided detailed information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). sharif.eduresearchgate.net
For a molecule like this compound, DFT calculations would likely reveal the following:
Charge Distribution: The amino group (-NH2) acts as an electron-donating group, increasing the electron density on the phenyl ring, particularly at the ortho and para positions relative to the amino group. Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group. This push-pull electronic effect influences the molecule's reactivity and intermolecular interactions.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the electron-rich aminophenyl moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the electron-withdrawing carboxylic acid and the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's electronic properties and reactivity.
Intramolecular Interactions: DFT can elucidate intramolecular hydrogen bonding and other non-covalent interactions that stabilize certain conformations. researchgate.net
These electronic characteristics are fundamental to understanding how the molecule will interact with other molecules, such as co-formers or biological receptors.
The presence of rotatable single bonds in this compound—specifically the C-C bond connecting the phenyl ring to the butanoic acid chain and the C-C bonds within the side chain—means the molecule can adopt various conformations. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.
The torsion angle between the plane of the phenyl ring and the carboxylic acid group.
The torsion angles associated with the 3-methylbutyl side chain.
Computational modeling can map the potential energy surface as these angles are rotated. This "energy landscape" reveals the low-energy valleys corresponding to stable conformers and the hills representing the energy required to transition between them. The bulky isopropyl group on the butanoic acid chain is expected to create significant steric hindrance, likely leading to a more complex energy landscape with several distinct, stable conformers compared to simpler analogues. The most stable conformers will represent a balance between minimizing steric clashes and optimizing electronic and intramolecular interactions.
Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time, offering insights into its flexibility and dynamic behavior. nih.govnih.govyoutube.com An MD simulation of this compound in a solvent (like water) would allow for the exploration of its conformational space in a more realistic environment.
Key insights from such a simulation would include:
Conformational Transitions: Observing how the molecule transitions between different stable conformations identified in the energy landscape analysis. This provides information on the flexibility of the molecule and the timescales of these changes.
Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) influence the preferred conformations. Hydrogen bonding between the amino and carboxylic acid groups with water would play a significant role in stabilizing certain shapes.
Aggregation Propensity: At higher concentrations, MD simulations could begin to model the initial stages of self-assembly, showing how molecules of this compound might interact with each other, a precursor to crystallization.
By simulating the molecule's dynamic behavior, MD provides a bridge between the static picture from DFT and the macroscopic properties observed experimentally.
Lack of Publicly Available Research Data on the Biological and Pharmacological Relevance of this compound
Despite a comprehensive search of publicly accessible scientific literature and databases, no specific information was found regarding the biological and pharmacological relevance of the chemical compound This compound . The performed searches aimed to retrieve data for the specified sections, including its role as a scaffold in bioactive molecule design, its incorporation into peptidomimetics, its mechanisms of interaction with biological targets, its use as a precursor for radiopharmaceuticals, and its bioactivity in model systems.
The absence of retrievable data suggests that "this compound" may not have been extensively studied or reported in the context of the requested biological and pharmacological applications within the public domain. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested in the instructions.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituents on Biological Activity (at a mechanistic level)
The biological activity of 2-(4-Aminophenyl)-3-methylbutanoic acid can be theoretically modulated by modifying its core structure. The key components for potential modification include the aminophenyl ring, the carboxylic acid group, and the isobutyl side chain.
Aminophenyl Ring: The position and nature of substituents on the phenyl ring are critical. The amino group at the para-position is a key feature. Its basicity and hydrogen bonding capacity can be altered by introducing electron-donating or electron-withdrawing groups on the ring. For instance, adding a methoxy (B1213986) group could increase electron density, while a nitro group would decrease it, potentially impacting interactions with a biological target. The position of the amino group (ortho, meta, or para) would also drastically alter the molecule's geometry and how it fits into a binding pocket.
Carboxylic Acid Group: The carboxylic acid is a crucial functional group, likely involved in hydrogen bonding or forming salt bridges with positively charged residues (like lysine (B10760008) or arginine) in a target protein. Esterification or amidation of this group would eliminate its acidic nature and could lead to a loss of activity if this interaction is vital. Bioisosteric replacement with groups like a tetrazole or a sulfonic acid could maintain the acidic character while altering other properties like pKa and lipophilicity.
Isobutyl Side Chain: The size and hydrophobicity of the 3-methylbutanoic acid portion can influence binding affinity. The isobutyl group likely interacts with a hydrophobic pocket in a target protein. Varying the size of this alkyl group (e.g., to an isopropyl or a neopentyl group) would probe the size and shape of this pocket.
A hypothetical SAR study might involve synthesizing a series of analogs, as depicted in the table below, and evaluating their biological activity against a specific target.
| Compound ID | R1 (on Phenyl Ring) | R2 (Carboxylic Acid Modification) | R3 (Alkyl Side Chain) | Predicted Impact on Activity |
| Parent | 4-NH₂ | -COOH | -CH(CH₃)₂ | Baseline |
| Analog-1 | 3-NH₂ | -COOH | -CH(CH₃)₂ | Altered geometry, likely reduced activity |
| Analog-2 | 4-OH | -COOH | -CH(CH₃)₂ | Change in hydrogen bonding capability |
| Analog-3 | 4-NH₂ | -COOCH₃ | -CH(CH₃)₂ | Loss of acidic interaction, likely reduced activity |
| Analog-4 | 4-NH₂ | -COOH | -CH(CH₃)CH₂CH₃ | Probing hydrophobic pocket size |
Stereochemical Influence on Target Recognition and Efficacy
The this compound molecule contains a chiral center at the alpha-carbon (the carbon atom to which the carboxylic acid and the aminophenyl group are attached). This means it can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates.
One enantiomer may fit perfectly into the binding site of a target protein, leading to a strong biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target, potentially causing off-target effects. The specific three-dimensional arrangement of the aminophenyl, carboxylic acid, and isobutyl groups around the chiral center is critical for precise molecular recognition by a biological receptor.
For example, if the target protein has a specific pocket that accommodates the isobutyl group and another site that forms a hydrogen bond with the amino group, only the enantiomer with the correct spatial orientation of these groups will bind effectively. A comprehensive study would require the synthesis and biological evaluation of the individual R- and S-enantiomers to determine which is the more active form (the eutomer).
Pharmacophore Elucidation and Ligand Design Strategies
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a hypothetical pharmacophore could be defined by:
A Hydrogen Bond Donor: The amino group on the phenyl ring.
A Hydrogen Bond Acceptor/Negatively Ionizable Feature: The carboxylic acid group.
A Hydrophobic Feature: The isobutyl side chain.
An Aromatic Ring: The phenyl group.
The spatial arrangement of these features would be critical. Ligand design strategies would involve creating new molecules that retain these key pharmacophoric elements in the correct orientation while modifying other parts of the scaffold to improve properties like potency, selectivity, and pharmacokinetic profiles. For instance, one could design new molecules where the phenyl ring is replaced by another aromatic system (e.g., pyridine (B92270) or thiophene) to explore different electronic and steric properties.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
In the absence of extensive experimental data, computational methods can provide valuable insights. Quantitative Structure-Activity Relationship (QSAR) modeling attempts to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
For this compound and its hypothetical analogs, a QSAR study would involve:
Data Collection: A dataset of structurally related molecules with their measured biological activities would be required.
Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to create a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using statistical validation techniques.
A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Fragment-Based Drug Discovery (FBDD) Applications
Fragment-based drug discovery (FBDD) is an approach that starts with identifying small, low-affinity chemical fragments that bind to a biological target. acs.orgnih.gov These fragments are then grown or linked together to produce a higher-affinity lead compound.
The core scaffolds of this compound could be considered as starting points for an FBDD campaign. For example:
4-Aminophenylacetic acid: This fragment contains the aromatic ring, the amino group, and the carboxylic acid. It could be screened to see if it binds to a target.
Valine: This amino acid contains the isobutyl and carboxylic acid moieties.
If these or similar fragments show binding, they could be elaborated upon. For instance, if 4-aminophenylacetic acid binds, medicinal chemists could explore adding different hydrophobic groups to the alpha-carbon to mimic the isobutyl group of the original compound and probe for interactions in a nearby hydrophobic pocket. This systematic build-up can be a more efficient way to explore chemical space and develop potent ligands. nih.gov
Advanced Analytical Methodologies for Research and Purity Assessment Beyond Basic Id
Chromatographic Techniques for Enantiomeric Purity Determination
The presence of a chiral center in "2-(4-Aminophenyl)-3-methylbutanoic acid" means it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are of paramount importance. Chiral chromatography is the cornerstone for assessing enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For amino acid derivatives such as "this compound," several types of CSPs have proven effective. Polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are particularly versatile. mdpi.com These phases, often coated or immobilized on a silica (B1680970) support, can offer excellent enantioselective recognition through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been successfully used for the enantioseparation of various chiral amines. khanacademy.org
Another effective class of CSPs for underivatized amino acids are those based on macrocyclic glycopeptides, such as teicoplanin. creative-proteomics.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them suitable for the direct analysis of polar, zwitterionic compounds like amino acids. creative-proteomics.comlcms.cz The separation mechanism involves multiple interactions between the analyte and the complex structure of the macrocycle. lcms.cz
The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, mixtures of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) are common. mdpi.com In reversed-phase mode, aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile (B52724) are used. The pH of the mobile phase can significantly influence the retention and enantioselectivity, especially for ionizable compounds. nih.gov For example, in the separation of dansyl-amino acids on a norvancomycin-bonded CSP, adjusting the pH of the buffer had a pronounced effect on the chiral resolution. nih.gov
Below is a hypothetical data table illustrating the kind of results that could be obtained from a chiral HPLC analysis of a similar aminophenylalkanoic acid, showcasing the effect of the mobile phase composition on retention and enantioselectivity.
| Mobile Phase Composition (v/v) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Hexane:Isopropanol (90:10) | 8.5 | 9.8 | 1.8 |
| Hexane:Isopropanol (80:20) | 7.2 | 8.1 | 1.5 |
| Methanol:Water (70:30) with 0.1% Formic Acid | 5.4 | 6.2 | 1.9 |
This table is illustrative and based on typical results for related compounds.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another valuable technique for enantiomeric separation, particularly for volatile compounds. Since "this compound" is not inherently volatile due to its polar amino and carboxylic acid groups, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com
Common derivatization strategies involve converting the polar functional groups into less polar, more volatile esters and amides. For instance, the carboxylic acid group can be esterified (e.g., to a methyl or ethyl ester), and the amino group can be acylated (e.g., with trifluoroacetic anhydride (B1165640) to form an N-trifluoroacetyl derivative). nih.gov This two-step derivatization process yields a volatile analyte suitable for GC.
The separation of these derivatized enantiomers is then performed on a chiral stationary phase. Cyclodextrin derivatives are among the most common and effective CSPs for chiral GC. These cyclic oligosaccharides have a chiral cavity and can form inclusion complexes with one enantiomer more strongly than the other, leading to separation. For instance, a study on the enantiomeric separation of 2-bromo-substituted carboxylic acid esters utilized a 6-TBDMS-2,3-di-O-alkyl-β-cyclodextrin stationary phase. researchgate.net
The following table provides an example of the kind of data that might be generated in a chiral GC analysis of a derivatized aminophenylalkanoic acid analog.
| Chiral Stationary Phase | Oven Temperature Program | Retention Time (R-enantiomer derivative) (min) | Retention Time (S-enantiomer derivative) (min) | Separation Factor (α) |
| Chiraldex G-TA | 120°C (2 min) to 180°C at 5°C/min | 15.2 | 15.9 | 1.05 |
| Beta DEX™ 225 | 110°C (2 min) to 170°C at 4°C/min | 18.1 | 18.7 | 1.03 |
This table is illustrative and based on typical results for related compounds.
Hyphenated Techniques for Structural Confirmation and Impurity Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of the main compound and the characterization of any impurities.
LC-MS/MS in Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing complex mixtures and profiling impurities. nih.gov An HPLC system separates the components of a sample, which are then introduced into a mass spectrometer. The mass spectrometer first ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. In the tandem MS (MS/MS) mode, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its identification. nih.gov
For "this compound," LC-MS/MS can be used to confirm its molecular weight and structure. Furthermore, it is a powerful tool for detecting and identifying process-related impurities or degradation products, even at very low levels. researchgate.net For example, a study on linagliptin (B1675411) used LC-MS/MS to identify and characterize key impurities. researchgate.net
A hypothetical impurity profile for "this compound" as determined by LC-MS/MS is presented below.
| Peak No. | Retention Time (min) | Precursor Ion (m/z) | Key Product Ions (m/z) | Tentative Identification |
| 1 | 4.8 | 194.1 | 177.1, 148.1, 120.1 | This compound |
| 2 | 3.5 | 212.1 | 195.1, 166.1, 120.1 | Hydroxylated impurity |
| 3 | 5.9 | 208.1 | 191.1, 162.1, 134.1 | Dehydrogenated impurity |
This table is illustrative and based on typical fragmentation patterns for similar structures.
GC-MS for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of structural elucidation and impurity analysis, especially for volatile compounds or those that can be made volatile through derivatization. sigmaaldrich.com As with chiral GC, "this compound" would require derivatization prior to GC-MS analysis. Silylation is a common derivatization technique where active hydrogens in the amino and carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). chiralpedia.comjfda-online.com
Once derivatized, the compound is introduced into the GC-MS system. The GC separates the components, and the MS provides mass spectra for each component. The fragmentation patterns in the mass spectra are highly reproducible and can be compared to spectral libraries for identification. GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present from the synthesis or as degradation products. The analysis of aminoindanes, which also contain a primary amine, has been successfully performed using GC-MS after derivatization. researchgate.net
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is characterized by its high resolution, short analysis times, and minimal sample and reagent consumption. mdpi.com
For the analysis of "this compound," Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, the separation occurs in a buffer-filled capillary. The compound, being amphoteric (containing both acidic and basic groups), will have a net charge that depends on the pH of the buffer. By carefully selecting the buffer pH, the charge and thus the electrophoretic mobility of the compound and any impurities can be manipulated to achieve separation. nih.gov For instance, at a low pH, the amino group will be protonated, and the compound will migrate as a cation. At a high pH, the carboxylic acid group will be deprotonated, and it will migrate as an anion.
CE can also be used for chiral separations by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors in CE. The differential interaction of the enantiomers with the chiral selector leads to different apparent mobilities and thus separation.
The following table illustrates hypothetical migration times for "this compound" and a potential impurity using CZE under different pH conditions.
| Buffer pH | Migration Time (Analyte) (min) | Migration Time (Impurity) (min) |
| 2.5 | 8.2 | 9.1 |
| 9.5 | -6.5 (anionic migration) | -7.3 (anionic migration) |
This table is illustrative and based on typical electrophoretic behavior of amino acids.
Advanced Titration Methods for Acid-Base Characterization
The acid-base properties of a molecule like this compound are critical physicochemical parameters that influence its behavior in various chemical and biological systems. Advanced titration methods, particularly potentiometric titrations in non-aqueous solvents, provide a precise and detailed characterization of these properties, going beyond simple identification to yield quantitative data on the compound's acidic and basic strengths.
Due to the amphoteric nature of this compound, which contains both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH), its acid-base characterization requires methodologies that can resolve the dissociation constants (pKa values) for each functional group. Potentiometric titration is a highly suitable technique for this purpose. creative-bioarray.compsu.edu This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the corresponding change in potential (pH) using a sensitive electrode. nih.gov
For a compound like this compound, which has limited solubility in water, non-aqueous titrations are often employed. dergipark.org.tr Solvents such as glacial acetic acid, acetonitrile, or dimethylformamide can be used to dissolve the compound and facilitate the titration process. dergipark.org.tr The choice of solvent is crucial as it can influence the relative strengths of the acidic and basic groups. researchgate.net
In a typical non-aqueous potentiometric titration to determine the pKa values of this compound, the compound would be dissolved in an appropriate solvent. To characterize the basic amino group, a strong acid, such as perchloric acid dissolved in glacial acetic acid, would be used as the titrant. dergipark.org.tr Conversely, to characterize the acidic carboxylic acid group, a strong base, such as sodium methoxide (B1231860) or potassium methoxide in a suitable non-aqueous solvent, would be the titrant of choice. dergipark.org.tr
The titration is monitored by recording the pH of the solution after each addition of the titrant. The resulting data is plotted as a titration curve (pH versus volume of titrant added). The equivalence points, where the amount of titrant added is stoichiometrically equivalent to the amount of the analyte's functional group, are identified as the points of steepest inflection on the curve. The pKa value for each functional group corresponds to the pH at the half-equivalence point. youtube.com A more precise determination of the equivalence point can be achieved by plotting the first or second derivative of the titration curve. dergipark.org.tr
Detailed Research Findings and Data Tables
Table 1: Representative Potentiometric Titration Data for the Determination of pKa values of this compound
| Titration Parameter | Titration of Amino Group | Titration of Carboxylic Acid Group |
| Analyte Concentration | 0.01 M | 0.01 M |
| Solvent | Glacial Acetic Acid | Dimethylformamide |
| Titrant | 0.1 M Perchloric Acid | 0.1 M Sodium Methoxide |
| Volume of Analyte | 20.0 mL | 20.0 mL |
| Equivalence Point (Volume of Titrant) | 2.05 mL | 1.98 mL |
| Half-Equivalence Point (pH) | 4.8 | 10.2 |
| Calculated pKa | pKa1 ≈ 4.8 | pKa2 ≈ 10.2 |
This table is illustrative and provides representative data for the potentiometric titration of this compound. The actual experimental values may vary.
The pKa values obtained from these advanced titration methods are fundamental in understanding the ionization state of this compound at a given pH. This information is invaluable for research in areas such as drug design, where the charge of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Environmental and Sustainable Chemistry Considerations in Production and Research
Lifecycle Assessment of Synthesis Routes
A comprehensive lifecycle assessment (LCA) for a chemical compound evaluates the environmental impacts associated with all stages of its life, from raw material extraction through processing, manufacturing, use, and disposal. While a specific LCA for 2-(4-Aminophenyl)-3-methylbutanoic acid is not publicly available, a qualitative assessment can be inferred by examining potential synthesis routes.
A plausible traditional synthesis could involve a multi-step process starting from petrochemical-derived feedstocks. One such hypothetical route could be a variation of the Strecker synthesis, a well-established method for producing amino acids. mdpi.comnih.govchembk.com This would likely begin with 4-nitrobenzaldehyde (B150856) and isobutyraldehyde (B47883).
Hypothetical Traditional Synthesis Route:
Aldol (B89426) Condensation: Reaction of 4-nitrobenzaldehyde with isobutyraldehyde to form an α,β-unsaturated aldehyde.
Michael Addition: Addition of a cyanide source to the unsaturated aldehyde.
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
In contrast, a greener synthesis approach might employ biocatalysis. For instance, engineered enzymes could be used for the asymmetric amination of a suitable keto-acid precursor. google.com This could potentially reduce the number of steps, eliminate the need for toxic reagents, and lower the energy consumption of the process.
The following table provides a comparative overview of the potential lifecycle stages and their environmental hotspots for a traditional versus a greener synthesis route.
| Lifecycle Stage | Traditional Synthesis (e.g., Modified Strecker) | Greener Synthesis (e.g., Biocatalytic) |
|---|---|---|
| Raw Material Acquisition | Reliance on fossil fuel-based starting materials like nitrobenzene. | Potential use of renewable feedstocks, such as bio-based aromatics. |
| Manufacturing | Use of hazardous reagents (e.g., cyanide, strong acids), high energy consumption for heating and pressure. | Use of enzymes in aqueous media under mild conditions, reducing energy needs and hazardous substance use. nih.gov |
| Waste Generation | Production of significant amounts of toxic waste, including cyanide salts and heavy metal residues. | Generation of biodegradable waste, with potential for catalyst recycling. |
| Product Purification | Requires energy-intensive distillation and crystallization steps, often using large volumes of organic solvents. | Simpler purification processes due to higher reaction selectivity. |
Minimization of Waste and Hazardous Byproducts
The minimization of waste and hazardous byproducts is a cornerstone of green chemistry. In the context of synthesizing this compound, several strategies can be employed.
Traditional chemical syntheses of amino acids often involve the use of protecting groups to prevent unwanted side reactions. matrix-fine-chemicals.comresearchgate.netgoogle.com The introduction and subsequent removal of these groups add steps to the synthesis and generate additional waste. The use of biocatalysts, such as transaminases, can offer high chemo-, regio-, and enantioselectivity, often obviating the need for protecting groups and thus simplifying the process and reducing waste. biosynth.com
Another key area for waste reduction is the choice of solvents. Many conventional organic syntheses rely on volatile and often toxic organic solvents. The development of reactions that can be performed in water or other green solvents, or even under solvent-free conditions, can significantly reduce the environmental impact. google.com
The use of catalytic rather than stoichiometric reagents is also crucial. Catalysts are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. For example, catalytic hydrogenation to reduce the nitro group is preferable to using a stoichiometric metal reductant.
The table below outlines potential hazardous byproducts from a traditional synthesis and strategies for their minimization.
| Potential Hazardous Byproduct | Source in Traditional Synthesis | Minimization Strategy |
|---|---|---|
| Cyanide salts | Strecker synthesis | Employing alternative synthetic routes such as biocatalytic amination. |
| Heavy metal waste | Catalytic hydrogenation or reduction steps | Use of more environmentally benign catalysts or biocatalytic reduction methods. |
| Chlorinated organic compounds | Use of chlorinated solvents or reagents | Substitution with greener solvents or solvent-free reaction conditions. |
| Acidic and basic waste streams | Neutralization steps in hydrolysis and work-up | Use of catalytic methods that operate under neutral pH conditions. |
Renewable Feedstock Utilization
The transition from a fossil fuel-based chemical industry to one that utilizes renewable feedstocks is a critical aspect of sustainable chemistry. For the synthesis of this compound, the aromatic core, the aminophenyl group, is a key target for production from renewable resources.
Lignin (B12514952), a major component of biomass and a byproduct of the paper and pulp industry, is the most abundant natural source of aromatic compounds. nih.govnih.govagriculturejournals.cz Research is actively exploring the depolymerization of lignin to produce valuable aromatic platform chemicals, such as vanillin (B372448) and p-hydroxybenzoic acid, which could serve as precursors for the aminophenyl moiety of the target compound.
Another avenue is the use of fermentation processes to produce aromatic amino acids and their precursors from simple sugars derived from biomass. Engineered microorganisms can be designed to synthesize specific aromatic compounds that can then be chemically or enzymatically converted to the desired product. For instance, there are established fermentation routes to produce aniline (B41778) from aminobenzoic acid, which itself can be produced via fermentation.
The butanoic acid portion of the molecule could also potentially be derived from renewable sources. For example, valine, which has a similar branched-chain structure, can be produced through fermentation. google.com
The table below summarizes potential renewable feedstocks and the corresponding technologies for their conversion into precursors for this compound.
| Precursor Target | Renewable Feedstock | Conversion Technology |
|---|---|---|
| 4-Aminophenol or related aromatics | Lignin | Oxidative depolymerization followed by chemical or enzymatic modification. |
| Aniline | Glucose (from starch or cellulose) | Fermentation to aminobenzoic acid followed by enzymatic or chemical decarboxylation. |
| Isobutyraldehyde precursor | Glucose | Fermentation to produce valine, which can be chemically converted. |
By integrating these sustainable chemistry principles, the production and research of this compound can move towards more environmentally benign and economically viable processes.
Future Research Directions and Translational Opportunities
Emerging Synthetic Methodologies and Technologies
The efficient and stereoselective synthesis of 2-(4-Aminophenyl)-3-methylbutanoic acid and its analogs is foundational to exploring its therapeutic potential. Future research will likely move beyond traditional methods to embrace more advanced and sustainable synthetic strategies.
Asymmetric C-H Activation: A significant breakthrough would involve the use of transition-metal-catalyzed C-H activation to directly install the chiral center. Recent advancements have enabled the creation of gamma chiral centers on simple carboxylic acids using specialized ligand systems. scripps.edu Applying such a method could provide a highly efficient, single-step route to the desired enantiomer, bypassing multi-step sequences that are common in classical synthesis. scripps.edu
Stereoselective Condensation Reactions: Modern variations of classic reactions, such as the Betti reaction, which involves the condensation of an aldehyde, an amine, and a phenol-like component, could be adapted. The use of chiral auxiliaries or catalysts in such reactions can control the stereochemistry, although challenges like racemization must be carefully managed. scirea.org
Flow Chemistry: Continuous flow technologies offer substantial advantages for optimizing reaction conditions, improving safety, and facilitating scale-up. scirea.org The synthesis of This compound could be adapted to a flow process, allowing for rapid screening of conditions (temperature, pressure, catalysts) to maximize yield and purity, which is a significant challenge in traditional batch synthesis. scirea.org
Biocatalysis: The use of enzymes (biocatalysts) presents a green and highly selective alternative for producing chiral molecules. An engineered enzyme could potentially resolve a racemic mixture of the compound or its precursor, or even catalyze an asymmetric synthesis step with high enantiomeric excess, reducing the need for expensive and often toxic heavy metal catalysts.
Expansion into Novel Biological Target Classes
While the precise biological activities of This compound are not yet extensively documented, its structural motifs suggest several promising avenues for investigation against novel target classes.
Oncology: Structurally related molecules have shown promise as anticancer agents. bath.ac.uk Future research could explore the potential of this compound to target key cancer-related pathways. For example, derivatives of 3-methylbutanoic acid have been investigated for their ability to induce apoptosis and inhibit topoisomerases in breast cancer cells. mdpi.com Furthermore, the aminophenyl moiety is a common feature in many kinase inhibitors. nih.gov Therefore, screening This compound and its derivatives against a panel of protein kinases, such as VEGFR, EGFR, or Bcr-Abl, could uncover novel anticancer activities. nih.gov
Neurodegenerative Diseases: The role of mitochondrial dysfunction and oxidative stress is well-established in neurodegenerative conditions like Parkinson's and Alzheimer's disease. cam.ac.uknih.gov Research could focus on whether this compound can protect mitochondria or act as an antioxidant. Collaborations between virologists and neuroscientists have shown that certain molecules can be delivered across the blood-brain barrier to protect cells. cam.ac.uk The potential of This compound to cross this barrier and exert neuroprotective effects is a compelling area for future studies.
Infectious Diseases: The need for new antibacterial agents is critical. nih.gov The aminoguanidine (B1677879) group, which shares features with the aminophenyl group, has been incorporated into molecules with potent antibacterial activity, including against resistant strains like MRSA. nih.gov It is plausible that This compound could serve as a scaffold for developing new classes of antibiotics that may act by disrupting bacterial membranes or other novel mechanisms. nih.gov
A summary of potential biological targets for derivatives based on analogous compounds is presented below.
Interactive Data Table: Potential Biological Targets| Target Class | Specific Target Example | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | VEGFR, EGFR, Bcr-Abl | Oncology |
| Enzymes | Topoisomerase, Urease | Oncology, Infectious Disease |
| Cellular Processes | Apoptosis, Mitochondrial Function | Oncology, Neurodegeneration |
| Receptors | Angiotensin II Receptor | Cardiovascular Disease |
Integration with Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. arxiv.org For a molecule like This compound , AI can be a transformative tool.
De Novo Design and Lead Optimization: Generative AI models can design novel derivatives of the core scaffold from scratch. arxiv.orgaitechsuite.com These models can be trained on vast datasets of known bioactive molecules and guided to optimize for multiple properties simultaneously, such as high binding affinity for a target, low predicted toxicity, and high synthesizability. arxiv.orgpsu.edu This approach can explore a much larger chemical space than traditional medicinal chemistry, potentially uncovering highly potent and specific drug candidates. nih.gov
Predictive Modeling: AI models can predict a wide range of properties for virtual derivatives before they are ever synthesized. This includes predicting the 3D structure of target proteins (like AlphaFold), forecasting drug-target binding affinity, and estimating ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov This in silico screening dramatically reduces the time and cost associated with identifying promising lead compounds.
Synthesis Planning: Computer-aided synthesis planning (CASP) tools can analyze a target molecule and propose the most efficient synthetic routes. arxiv.org AI frameworks like SPARROW can even integrate the cost of starting materials and the probability of reaction success to identify the most cost-effective and reliable pathway for synthesizing a library of related compounds. mdpi.com
Exploration of Multifunctional Derivatives
Many complex diseases, such as cancer and Alzheimer's, are multifactorial, meaning they involve multiple pathological mechanisms. nih.gov This has spurred interest in developing multifunctional drugs, or "hybrid molecules," that can hit several targets at once.
The scaffold of This compound is well-suited for this strategy. The amino group and the carboxylic acid group provide two distinct chemical handles that can be independently modified. For example:
One could conjugate a known antioxidant moiety to the amino group while modifying the carboxylic acid to target a specific enzyme. This could create a single molecule with both antioxidant and enzyme-inhibiting properties, a strategy explored for Alzheimer's disease with ferulic acid derivatives. nih.gov
Another approach is to create conjugates with other bioactive small molecules. nih.gov For instance, linking the compound to a photosensitizer like a phthalocyanine (B1677752) could create a drug for photodynamic therapy that is selectively delivered to cancer cells. mdpi.com
Developing organodichalcogenide derivatives, such as those containing diselenide bonds, has also emerged as a strategy to create agents with potent anticancer and antimicrobial properties. psu.edumdpi.com
Challenges and Opportunities in Scaling Up Research Synthesis
Transitioning a promising compound from a laboratory-scale synthesis (milligrams) to a pilot or industrial scale (kilograms) is a major challenge in pharmaceutical development. drugdiscoverytrends.com
Challenges:
Stereocontrol: Maintaining high enantiomeric purity at a large scale can be difficult. Asymmetric reactions that work well in a small flask may be sensitive to changes in mixing, temperature gradients, and reaction times, which are all variables that change upon scale-up. drugdiscoverytrends.com
Cost of Goods: The reagents and catalysts used in modern asymmetric synthesis can be expensive, making the final product economically unviable. scirea.org This is particularly true for many transition metal catalysts.
Process Robustness: A scalable process must be robust and reproducible. Issues like polymorphism, where the compound crystallizes in different forms with different properties, can emerge at larger scales and impact the final drug product. drugdiscoverytrends.com
Opportunities:
Process Optimization: The challenges of scale-up create an opportunity for process chemists to develop more efficient and robust synthetic routes. This may involve replacing expensive catalysts with cheaper alternatives or redesigning the synthesis to use more cost-effective starting materials.
Classical Resolution: While asymmetric synthesis is often preferred, classical resolution—synthesizing a racemic mixture and then separating the enantiomers—can sometimes be more robust and cost-effective for large-scale production. drugdiscoverytrends.com
Technology Adoption: Investing in technologies like flow chemistry and real-time process monitoring can help control critical parameters and ensure consistent product quality during scale-up.
A summary of key considerations for scaling up the synthesis of a chiral carboxylic acid is provided in the table below.
Interactive Data Table: Scale-Up Considerations for Chiral Synthesis| Factor | Challenge | Potential Solution/Opportunity |
|---|---|---|
| Stereoselectivity | Maintaining high enantiomeric purity at large scale. | Developing robust asymmetric methods; use of biocatalysis; classical resolution. |
| Cost | Expensive chiral catalysts and multi-step processes. | Catalyst recycling; developing more efficient catalysts; process optimization to reduce steps. |
| Purity & Impurities | Emergence of new or different impurity profiles at scale. | In-depth process understanding; real-time analytical monitoring (PAT). |
| Polymorphism | Inconsistent particle size and crystal form affecting formulation. | Crystallization studies and control; consistent process parameters. |
Interdisciplinary Research Synergies
Realizing the full translational potential of This compound will require a highly collaborative, interdisciplinary approach. The era of siloed research is giving way to a more integrated model where experts from different fields work in synergy.
Chemistry & Biology: Synthetic chemists will need to work closely with molecular and cell biologists to design and create derivatives, which can then be tested in relevant biological assays to establish structure-activity relationships (SAR). bath.ac.uk
Computational & Experimental Science: Computational chemists using AI/ML can predict promising derivatives, which can then be prioritized for synthesis and testing by experimental scientists. mdpi.com The experimental results, in turn, provide crucial feedback data to refine and improve the computational models, creating a powerful iterative cycle.
Pharmacology & Medicine: As lead compounds emerge, pharmacologists, toxicologists, and clinicians will become essential. They will guide the preclinical development, design clinical trials, and ultimately translate the laboratory findings into a viable therapeutic agent for patients. nih.gov
Chemical Engineering & Chemistry: The collaboration between process chemists and chemical engineers is crucial for tackling the challenges of scaling up the synthesis, ensuring that a discovered drug can be manufactured safely, efficiently, and economically. scirea.org
The future of cancer therapy, for example, is seen as a patient-centered, data-driven, and collaborative effort. nih.gov This principle applies broadly to all therapeutic areas where a novel agent like This compound might find its application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-aminophenyl)-3-methylbutanoic acid in academic research?
- Methodological Answer : A common approach involves coupling 4-aminophenylacetic acid derivatives with methylbutanoic acid precursors via amide or ester linkages. For example, tert-butyl esters (e.g., tert-butyl 2-(4-aminophenyl)acetate, ) can be synthesized to protect the amino group during reactions. Subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid. Recrystallization in solvents like ethanol or acetonitrile is recommended for purification, as demonstrated in analogous syntheses of methylbutanoic acid derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry, HPLC with UV detection (λ ~254 nm) to assess purity (>95%), and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation. For example, gas-phase ion energetics data (e.g., sodium adduct formation, ) can help corroborate molecular structure. Thermogravimetric analysis (TGA) may also be employed to verify thermal stability .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alcohols (methanol, ethanol). Stability studies should include pH-dependent degradation assays: at pH 7.4 (physiological conditions), monitor hydrolysis via HPLC; under acidic conditions (pH <4), protonation of the amino group may reduce reactivity. Long-term storage at -20°C in desiccated environments is advised to prevent oxidation .
Advanced Research Questions
Q. What strategies are effective for resolving stereoisomers of this compound during synthesis?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. For example, (S)-selective acylation of racemic mixtures with lipases has been reported for structurally similar methylbutanoic acids . Post-synthesis, chiral HPLC (e.g., Chiralpak IA/IB columns) or capillary electrophoresis with cyclodextrin additives can separate enantiomers .
Q. How can researchers validate analytical methods for quantifying this compound in complex biological matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation. Develop a LC-MS/MS method with deuterated internal standards (e.g., d₃-4-aminophenyl analogs) to account for matrix effects. Calibration curves (1–1000 ng/mL) should demonstrate linearity (R² >0.99), precision (RSD <15%), and recovery (>80%). Cross-validate with ion mobility spectrometry to confirm specificity in the presence of metabolites, as shown in angiotensin analog studies .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the compound’s geometry and predict electronic properties (e.g., HOMO/LUMO energies). Molecular docking (AutoDock Vina, Schrödinger Suite) into target proteins (e.g., angiotensin receptors) can identify binding modes. Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of derivatives?
- Methodological Answer : Systematically modify substituents on the phenyl ring (e.g., halogenation, methoxy groups) and the methylbutanoic acid backbone (e.g., branching, stereoinversion). Assess bioactivity via in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. For example, hydroxylated analogs (e.g., 4-hydroxy derivatives, ) may enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
